molecular formula C6H10N4 B583517 Pentylenetetrazole-d6 CAS No. 1329509-68-3

Pentylenetetrazole-d6

Cat. No.: B583517
CAS No.: 1329509-68-3
M. Wt: 144.211
InChI Key: CWRVKFFCRWGWCS-NMFSSPJFSA-N
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Description

Pentylenetetrazole-d6 is a deuterated form of pentylenetetrazole, a compound known for its convulsant properties. The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of pentylenetetrazole. The molecular formula of this compound is C6H4D6N4, and it has a molecular weight of 144.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Industrial production may also involve additional steps such as crystallization and drying to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Pentylenetetrazole-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pentylenetetrazole-d6 has several scientific research applications, including:

Mechanism of Action

Pentylenetetrazole-d6 exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. It acts as a non-competitive antagonist at the picrotoxin binding site on the GABA-A receptor, leading to decreased inhibitory neurotransmission. This results in increased neuronal excitability and the induction of seizures. Additionally, this compound influences ion channels, increasing calcium and sodium influx, which further contributes to neuronal depolarization and seizure activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentylenetetrazole-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The deuterium atoms provide distinct signals that help in tracking the compound’s metabolic fate and interactions in biological systems .

Properties

CAS No.

1329509-68-3

Molecular Formula

C6H10N4

Molecular Weight

144.211

IUPAC Name

6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine

InChI

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2

InChI Key

CWRVKFFCRWGWCS-NMFSSPJFSA-N

SMILES

C1CCC2=NN=NN2CC1

Synonyms

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6;  1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6;  1,5-Pentamethylenetetrazole-d6;  6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6;  7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6;  Angiazol-d6;  Cardiazo

Origin of Product

United States

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